Cis-2-Pinanol Exhibits Superior Selectivity to Linalool vs. Trans-2-Pinanol in Thermal Rearrangement
In the thermal rearrangement of 2-pinanol diastereomers to the valuable fragrance compound linalool, cis-2-pinanol demonstrates significantly higher selectivity compared to trans-2-pinanol. A kinetic study using isothermal plug flow reactors confirmed this stereochemical advantage, which is critical for maximizing yield in industrial linalool production [1].
| Evidence Dimension | Selectivity to Linalool in Thermal Rearrangement |
|---|---|
| Target Compound Data | cis-2-Pinanol: Greater selectivity |
| Comparator Or Baseline | trans-2-Pinanol: Lower selectivity |
| Quantified Difference | Qualitatively, cis-isomer exhibits greater selectivity; exact ratio not provided in this study. |
| Conditions | Isothermal plug flow reactor, thermal rearrangement conditions (specific temperatures and pressures detailed in source). |
Why This Matters
For linalool synthesis, selecting the cis isomer over the trans isomer or a mixture will enhance process yield and reduce purification costs.
- [1] Terpene Thermal Rearrangement Chemistry: a Kinetic Study. Academia.edu. 2016. View Source
